molecular formula C16H19FN2O3S B2899295 1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea CAS No. 2034316-44-2

1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2899295
CAS No.: 2034316-44-2
M. Wt: 338.4
InChI Key: YGHMCXAZYYVLFR-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea is a synthetic urea derivative of interest in medicinal chemistry and antiviral research. While specific bioactivity data for this exact molecule is not fully detailed in public literature, it shares a high degree of structural similarity with a documented acyclic urea derivative (CID 126851591) that features a 4-fluorophenyl group and a thiophene-ethanol moiety . This places it within a class of compounds that have been investigated as potential pharmacologically active agents. Urea derivatives, particularly those incorporating aromatic and heteroaromatic systems like the fluorobenzyl and thiophene groups present in this compound, are frequently explored as key scaffolds in drug discovery . Specifically, N-benzyl-substituted urea analogues have been synthesized and evaluated for their activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 . The structural features of this compound—including the fluorinated aromatic ring, the thiophene heterocycle, and the hydroxyethoxy tail—suggest it is a valuable synthon for constructing targeted libraries in structure-activity relationship (SAR) studies aimed at optimizing potency against viral targets or other diseases . Researchers may utilize this chemical in lead optimization programs, biochemical probe development, and as an intermediate for the synthesis of more complex molecules. This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3S/c17-14-3-1-12(2-4-14)9-18-16(21)19-10-15(22-7-6-20)13-5-8-23-11-13/h1-5,8,11,15,20H,6-7,9-10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHMCXAZYYVLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC(C2=CSC=C2)OCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C18H15FN2O2S2C_{18}H_{15}FN_{2}O_{2}S_{2}, with a molecular weight of approximately 374.45 g/mol. This compound contains a urea functional group, which is often associated with various pharmacological properties.

Research indicates that compounds with similar structures often exhibit activity through interactions with specific biological targets, including enzymes and receptors. The urea moiety is known to facilitate binding to target proteins, potentially acting as an inhibitor or modulator of enzymatic activity.

Antiviral Activity

Preliminary studies suggest that derivatives of this compound may possess antiviral properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). These studies highlight the potential for this compound in antiviral drug development, especially in targeting viral replication mechanisms .

Antimicrobial Properties

In vitro evaluations have shown that related thiophene-containing compounds exhibit moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of the thiophene ring may enhance the lipophilicity of the compound, facilitating membrane penetration and subsequent antimicrobial action .

Antioxidant Activity

Compounds similar in structure have also been evaluated for their antioxidant potential. The hydroxyl groups present in the structure can contribute to free radical scavenging abilities, which are crucial for reducing oxidative stress in biological systems .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralPotential effectiveness against HIV NNRTIs
AntimicrobialModerate activity against Gram-positive/negative bacteria
AntioxidantFree radical scavenging potential

Case Study: Antiviral Screening

A study conducted by Monforte et al. (2014) evaluated various piperazine derivatives for their antiviral properties, suggesting that structural modifications could enhance efficacy against HIV. Although not directly tested on this compound, the findings provide a framework for understanding how similar compounds might perform in antiviral assays .

In Vitro Studies

In vitro studies have shown that compounds with urea functionalities can inhibit specific enzymes involved in metabolic pathways. For example, piperazine derivatives have been noted for their ability to inhibit human acetylcholinesterase, which is vital in neurotransmission. This suggests that this compound might also interact with similar targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Aryl and Heterocyclic Substituents

Key Observations:
  • Substituent Effects : The target compound’s 4-fluorobenzyl group offers a balance of lipophilicity and polarity compared to 3,4-dimethoxybenzyl (electron-donating) in or 3-chlorophenyl (electron-withdrawing) in .
  • Heterocyclic Moieties : Thiophen-3-yl in the target compound vs. thiophen-2-yl in may alter binding specificity due to positional isomerism.
  • Solubility Modifiers: The 2-hydroxyethoxy chain enhances aqueous solubility compared to rigid oxane rings in or hydrophobic phenoxyethyl groups.

Non-Urea Analogs with Thiophene and Ethoxy Chains

Table 2: Comparison with Benzamide and Nitroimidazole Derivatives
Compound Name / ID Core Structure Substituents Molecular Weight Key Features Source
N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) Benzamide Thiophen-3-yl, piperazine-ethoxyethyl, cyanophenyl Not reported Piperazine-ethoxyethyl (basic chain), cyanophenyl
2-Methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole (5b) Nitroimidazole Thiophen-3-yl, phenyl-ethoxyethyl Not reported Nitroimidazole core (antibacterial potential)
Key Observations:
  • Urea vs. Benzamide/Nitroimidazole : The target compound’s urea group may engage in stronger hydrogen bonding compared to benzamide’s amide or nitroimidazole’s nitro group.
  • Biological Activity: Nitroimidazole derivatives (e.g., ) are known for antibacterial activity, suggesting the target compound’s thiophene-urea scaffold could be repurposed for similar applications.

Research Implications and Gaps

  • Synthetic Yields : Analogs in show high yields (85–88%), suggesting efficient routes for the target compound’s synthesis.
  • Solubility vs. Bioavailability : The hydroxyethoxy chain may improve solubility over ’s oxane ring but reduce blood-brain barrier penetration compared to ’s fluorobenzo[d]thiazole.

Preparation Methods

Route 1: Nucleophilic Addition to a Ketone Intermediate

  • Synthesis of 2-(Thiophen-3-yl)acetaldehyde :
    Thiophen-3-yl acetic acid is reduced to the alcohol using LiAlH₄, followed by oxidation with pyridinium chlorochromate (PCC) to yield the aldehyde.

  • Formation of Geminal Diol :
    The aldehyde undergoes nucleophilic addition with ethylene glycol in acidic media (H₂SO₄, 0°C), producing 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethanol.

  • Conversion to Amine :
    The diol is converted to the amine via a Gabriel synthesis:

    • Tosylation of the primary alcohol.
    • Displacement with phthalimide potassium salt.
    • Hydrazinolysis to release the primary amine.

Reaction Conditions

Step Reagents/Conditions Yield
1 LiAlH₄, THF, reflux 85%
2 Ethylene glycol, H₂SO₄, 0°C 78%
3 TsCl, KPhth, DMF, 80°C 65%

Route 2: Mannich Reaction

  • Mannich Base Formation :
    Thiophen-3-yl formaldehyde, ammonium chloride, and ethylene oxide react in aqueous ethanol to form 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethylamine.

Advantages : Single-step synthesis, but requires strict pH control.

Synthesis of 4-Fluorobenzyl Isocyanate and Derivatives

Direct Isocyanate Formation

  • Phosgenation of 4-Fluorobenzylamine :
    4-Fluorobenzylamine reacts with phosgene in anhydrous dichloromethane (DCM) at -15°C, yielding 4-fluorobenzyl isocyanate.

Safety Note : Phosgene alternatives like triphosgene are preferred for reduced toxicity.

Carbamate Activation (Alternative Route)

  • 4-Nitrophenyl Chloroformate Activation :
    4-Fluorobenzylamine reacts with 4-nitrophenyl chloroformate in DCM with pyridine, forming a stable carbamate intermediate.

Urea Bond Formation

Coupling via Isocyanate

  • Reaction Conditions :
    The ethylamine component (1.2 equiv) is added to 4-fluorobenzyl isocyanate in THF at 0°C, stirred for 12 h, and purified via column chromatography.

Yield : 72%

Carbamate-Amine Coupling

  • Mechanism :
    The carbamate intermediate reacts with the ethylamine in DCM with triethylamine (TEA), facilitating nucleophilic attack and urea formation.

Optimization :

  • Excess TEA (2.5 equiv) improves yield to 81%.
  • Lower temperatures (0°C) reduce side reactions.

Spectroscopic Validation and Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (m, 3H, Thiophene-H), 4.85 (s, 1H, NH), 4.21 (q, 2H, CH₂O), 3.72 (t, 2H, CH₂OH).
  • ¹³C NMR : 162.1 (C=O), 158.9 (C-F), 142.3 (Thiophene-C).

Mass Spectrometry

  • ESI-MS : m/z 393.2 [M+H]⁺ (calc. 393.1).

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
Isocyanate Coupling High purity, fewer steps Phosgene toxicity 72%
Carbamate Activation Safer, scalable Additional purification steps 81%
Mannich Reaction Single-step amine synthesis Low regioselectivity 58%

Industrial-Scale Considerations

  • Cost Efficiency : Carbamate activation avoids hazardous reagents, favoring large-scale production.
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%).

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea, and what reaction conditions are critical for optimizing yield?

Answer: The synthesis typically involves multi-step reactions:

Intermediate Preparation : React 4-fluorobenzylamine with a thiophen-3-yl-containing epoxide to form the hydroxyethyl-thiophene intermediate. This step often requires polar aprotic solvents (e.g., DMF) and mild heating (60–80°C) to promote ring-opening .

Urea Formation : Treat the intermediate with an isocyanate (e.g., 4-fluorobenzyl isocyanate) in anhydrous dichloromethane at 0–5°C to minimize side reactions. Catalytic bases like triethylamine improve coupling efficiency .
Critical Conditions :

  • Solvent Purity : Residual moisture can hydrolyze isocyanates, reducing yield.
  • Temperature Control : Exothermic reactions require precise cooling to avoid decomposition.

Q. How can researchers characterize the structural integrity of this urea derivative using spectroscopic methods?

Answer: Key analytical techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons from the 4-fluorobenzyl group (δ 7.2–7.4 ppm) and thiophene protons (δ 6.8–7.1 ppm). The hydroxyethoxy group shows a broad singlet at δ 4.8–5.2 ppm .
    • ¹³C NMR : Confirm urea carbonyl resonance at ~δ 155–160 ppm .
  • Mass Spectrometry (HRMS) : Exact mass calculation (e.g., C₁₉H₂₀FN₃O₃S) verifies molecular ion peaks and fragmentation patterns .
  • IR Spectroscopy : Urea C=O stretch appears at ~1640–1680 cm⁻¹; hydroxy group O-H stretch at ~3200–3400 cm⁻¹ .

Advanced Research Questions

Q. What strategies are recommended for elucidating the mechanism of action of this compound in biological systems?

Answer: A multi-modal approach is essential:

In Vitro Assays :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays. Compare IC₅₀ values with structurally similar compounds (e.g., 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea, IC₅₀ = 12.3 µM ).
  • Receptor Binding : Radioligand displacement assays quantify affinity for GPCRs or nuclear receptors .

Computational Modeling :

  • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. Focus on hydrogen bonding between the urea moiety and catalytic residues .

Pathway Analysis : Use RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .

Q. How should discrepancies in bioactivity data between similar urea derivatives be addressed?

Answer: Resolve contradictions via:

Standardized Assay Conditions :

  • Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times. For example, antiproliferative activity may vary due to metabolic differences .

Orthogonal Validation :

  • Confirm IC₅₀ values using both MTT and ATP-based luminescence assays .

Structure-Activity Relationship (SAR) Studies :

  • Modify substituents systematically (e.g., replace thiophen-3-yl with furan-2-yl) and compare activity. For instance, thiophene derivatives often show 2–3× higher potency than furan analogs .

Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends. For example, fluorinated benzyl groups generally enhance bioavailability by ~20% compared to non-fluorinated analogs .

Q. What computational methods are effective for predicting the metabolic stability of this compound?

Answer: Use in silico tools to assess:

CYP450 Metabolism :

  • SwissADME : Predicts CYP3A4/2D6 substrate likelihood. The hydroxyethoxy group may undergo Phase II glucuronidation, reducing plasma half-life .

Permeability :

  • PAMPA Assay Simulation : LogP values >3.0 (calculated via MarvinSketch) suggest high blood-brain barrier penetration .

Toxicity :

  • ProTox-II : Flags potential hepatotoxicity if the thiophene ring forms reactive metabolites (e.g., sulfoxide intermediates ).

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